![molecular formula C11H19N2O3P B14371582 Diethyl [(2,6-diaminophenyl)methyl]phosphonate CAS No. 89822-76-4](/img/structure/B14371582.png)
Diethyl [(2,6-diaminophenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(2,6-diaminophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diethyl ester and a 2,6-diaminophenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(2,6-diaminophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction is often carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and yields. Additionally, the purification of the product typically involves distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl [(2,6-diaminophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Diethyl [(2,6-diaminophenyl)methyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which diethyl [(2,6-diaminophenyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phosphonate group can mimic phosphate esters, making it a potent inhibitor of enzymes that utilize phosphate in their catalytic cycles .
Comparación Con Compuestos Similares
- Diethyl benzylphosphonate
- Dimethyl methylphosphonate
- Diethyl cyanomethylphosphonate
Comparison: Diethyl [(2,6-diaminophenyl)methyl]phosphonate is unique due to the presence of the 2,6-diaminophenylmethyl group, which imparts distinct chemical and biological properties. Compared to diethyl benzylphosphonate, it has enhanced reactivity due to the electron-donating amino groups. Unlike dimethyl methylphosphonate, it has a higher molecular weight and different solubility characteristics .
Propiedades
Número CAS |
89822-76-4 |
|---|---|
Fórmula molecular |
C11H19N2O3P |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylmethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C11H19N2O3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8,12-13H2,1-2H3 |
Clave InChI |
UTWKOUKAXCPMKL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=C(C=CC=C1N)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


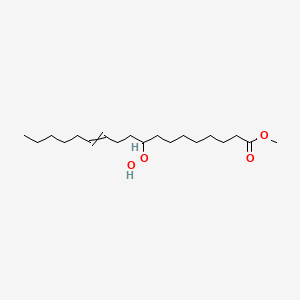
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
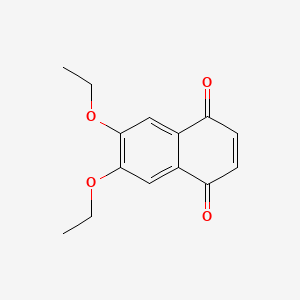
![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
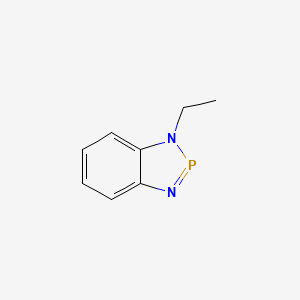
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
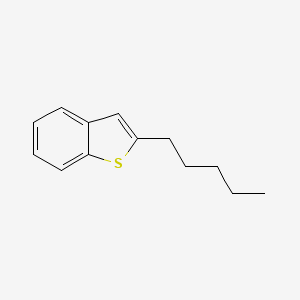
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
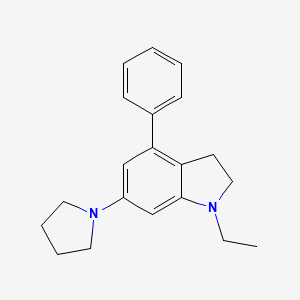
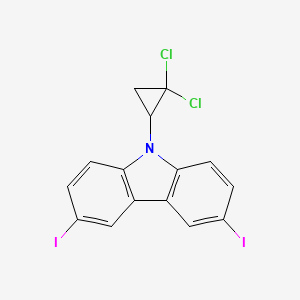
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
